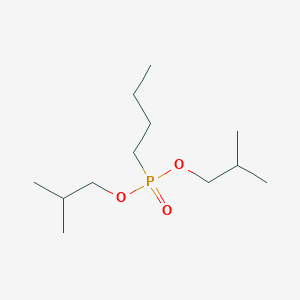
Bis(2-methylpropyl) butylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methylpropyl) butylphosphonate: is an organophosphorus compound with the chemical formula C12H27O3P It is a phosphonate ester, which means it contains a phosphonic acid group bonded to organic substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) butylphosphonate typically involves the reaction of butylphosphonic dichloride with 2-methylpropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The general reaction scheme is as follows:
Butylphosphonic dichloride+2×2-methylpropanol→Bis(2-methylpropyl) butylphosphonate+2×HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(2-methylpropyl) butylphosphonate can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester into phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-methylpropyl) butylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in phosphate metabolism.
Medicine: There is ongoing research into the use of this compound as a potential therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.
Industry: In the industrial sector, this compound is used as a flame retardant and plasticizer due to its ability to enhance the thermal stability and flexibility of materials.
Mecanismo De Acción
The mechanism of action of bis(2-methylpropyl) butylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt metabolic pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds:
Diisobutyl phthalate: Another organophosphorus compound with similar ester functional groups.
Butylphosphonic acid: A simpler phosphonic acid derivative with similar chemical properties.
Uniqueness: Bis(2-methylpropyl) butylphosphonate is unique due to its specific combination of alkyl groups and phosphonate ester functionality. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
| 10092-77-0 | |
Fórmula molecular |
C12H27O3P |
Peso molecular |
250.31 g/mol |
Nombre IUPAC |
1-[bis(2-methylpropoxy)phosphoryl]butane |
InChI |
InChI=1S/C12H27O3P/c1-6-7-8-16(13,14-9-11(2)3)15-10-12(4)5/h11-12H,6-10H2,1-5H3 |
Clave InChI |
ZVXPPNMMWKQTDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(OCC(C)C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





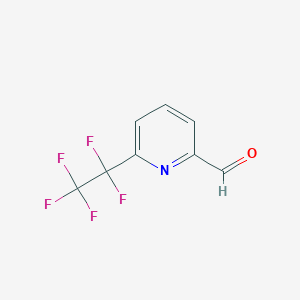
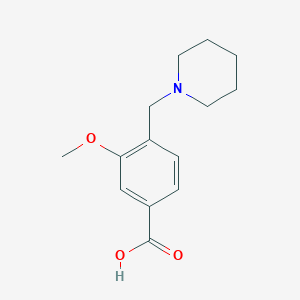

![Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
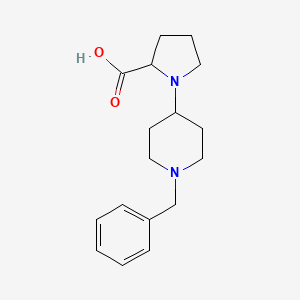
![8-Hydroxy-7-methyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B12084321.png)

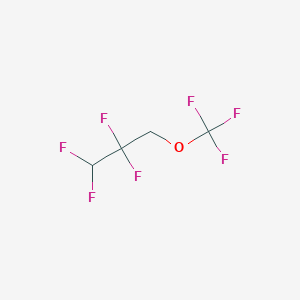
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)
![17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one](/img/structure/B12084354.png)

